Cas no 2097946-01-3 (2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one)
![2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one structure](https://www.kuujia.com/scimg/cas/2097946-01-3x500.png)
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
- 1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-aminopropan-1-one
- 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
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- Inchi: 1S/C10H18N2O2/c1-7(11)10(13)12-3-2-8-5-14-6-9(8)4-12/h7-9H,2-6,11H2,1H3
- InChI Key: RPYRFOLMFWADTJ-UHFFFAOYSA-N
- SMILES: O1CC2CN(C(C(C)N)=O)CCC2C1
Computed Properties
- Exact Mass: 198.136827821 g/mol
- Monoisotopic Mass: 198.136827821 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Molecular Weight: 198.26
- Topological Polar Surface Area: 55.6
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5896-1g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A191331-500mg |
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-5896-0.5g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5896-5g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5896-10g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5896-2.5g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5896-0.25g |
2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A191331-100mg |
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A191331-1g |
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one |
2097946-01-3 | 1g |
$ 570.00 | 2022-06-08 |
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one Related Literature
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Introduction to 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one (CAS No. 2097946-01-3) and Its Emerging Applications in Chemical Biology
2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one, identified by its CAS number 2097946-01-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The molecule combines a hexahydrofuro[3,4-c]pyridine scaffold with an amine and ketone functionality, making it a versatile building block for the design of bioactive molecules. This introduction explores the compound's chemical properties, its potential applications in drug discovery, and its relevance to recent advancements in medicinal chemistry.
The hexahydrofuro[3,4-c]pyridine core of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one is a fused heterocyclic system that exhibits favorable physicochemical properties, including moderate lipophilicity and good metabolic stability. These characteristics make it an attractive scaffold for the development of small-molecule inhibitors and modulators. The presence of both an amine and a ketone group provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. Such structural features are particularly relevant in the context of modern drug design, where targeted inhibition of specific biological pathways is crucial for therapeutic intervention.
In recent years, there has been growing interest in the development of hexahydrofuro[3,4-c]pyridine derivatives as pharmacological tools. These compounds have shown promise in various preclinical studies as modulators of enzyme activity and receptor binding. For instance, derivatives of this scaffold have been explored for their potential in treating neurological disorders by interacting with neurotransmitter receptors. The amine group in 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one can be functionalized to enhance binding affinity or to introduce specific pharmacological properties, while the ketone moiety serves as a handle for further derivatization via condensation reactions or oxidation processes.
The compound's structural complexity also makes it a valuable intermediate in synthetic chemistry. The hexahydrofuro[3,4-c]pyridine ring is known for its ability to adopt multiple conformations, which can influence its interactions with biological targets. This conformational flexibility is particularly advantageous when designing molecules that need to fit into narrow binding pockets or interact with dynamic protein surfaces. Furthermore, the presence of both polar and nonpolar regions in the molecule enhances its solubility profile, making it more amenable to formulation as an oral or injectable therapeutic agent.
Recent research has highlighted the utility of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one in the development of novel inhibitors targeting kinases and other enzyme families involved in cancer progression. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with tumorigenesis. By leveraging the structural features of this compound, chemists have been able to design molecules that selectively inhibit aberrant kinase activity without affecting normal cellular processes. Such targeted inhibition holds great promise for improving therapeutic outcomes in oncology.
The synthesis of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one involves multi-step organic transformations that highlight the compound's synthetic accessibility. The hexahydrofuro[3,4-c]pyridine core can be constructed via cyclization reactions starting from readily available precursors, while the amine and ketone functionalities can be introduced through nucleophilic addition or condensation reactions. Advances in catalytic methods have further streamlined these synthetic routes, allowing for higher yields and improved scalability. Such synthetic advancements are essential for enabling large-scale production of this compound for preclinical and clinical studies.
The biological evaluation of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one has revealed intriguing interactions with various biological targets. In vitro assays have demonstrated its ability to modulate the activity of enzymes such as cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting inflammatory cytokine production. These findings underscore its potential as a lead compound for further drug development efforts.
The compound's pharmacokinetic profile is also an area of active investigation. Studies have shown that derivatives of the hexahydrofuro[3,4-c]pyridine scaffold exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally or intravenously. This makes them suitable candidates for clinical translation into therapeutic agents. Furthermore, computational modeling techniques have been employed to predict how modifications to the structure of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one can optimize its pharmacokinetic behavior without compromising biological activity.
Future directions in the study of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one include exploring its potential as a prodrug or a combination therapy agent alongside existing treatments. Prodrug strategies involve converting a less active precursor into an active drug within the body upon administration. By designing prodrugs based on this scaffold, researchers aim to improve bioavailability or target specificity while maintaining efficacy. Combination therapy approaches leverage multiple compounds with complementary mechanisms of action to enhance therapeutic outcomes.
The versatility of 2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one extends beyond its use as an intermediate in drug discovery; it also serves as a model system for studying structure-function relationships in heterocyclic chemistry. Understanding how subtle changes in its structure influence its biological activity provides valuable insights into designing more effective bioactive molecules. These insights are critical for advancing medicinal chemistry and developing next-generation therapeutics.
In conclusion,2-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one (CAS No. 2097946-01-3) is a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique pharmacophoric features make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, hexahhydrofuro\[c\]-pyrindines\*\* will undoubtedly play a pivotal role in shaping the future landscape of medicinal chemistry.
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